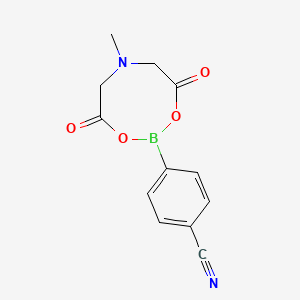

3-Cyclohexylpiperidin-2-one

Vue d'ensemble

Description

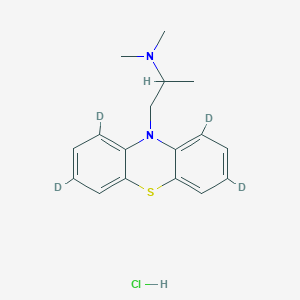

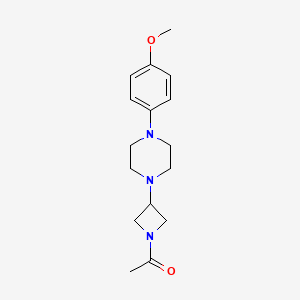

3-Cyclohexylpiperidin-2-one is a cyclic compound with a molecular formula of C11H19NO . It has a molecular weight of 181.28 .

Synthesis Analysis

Piperidine derivatives, including 3-Cyclohexylpiperidin-2-one, are significant synthetic fragments for designing drugs . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The InChI code for 3-Cyclohexylpiperidin-2-one is 1S/C11H19NO/c13-11-10 (7-4-8-12-11)9-5-2-1-3-6-9/h9-10H,1-8H2, (H,12,13) .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Neuroscience and Pharmacology :

- A study explored the binding sites for 2-(4-Phenylpiperidino)cyclohexanol (AH5183), a noncompetitive inhibitor of acetylcholine transport into cholinergic vesicles, in rat brains. This compound is structurally related to 3-Cyclohexylpiperidin-2-one, indicating its potential application in studying neurotransmitter systems (Marien, Parsons, & Altar, 1987).

Drug Discovery and Cancer Research :

- In the field of cancer treatment, specific derivatives of 3-Cyclohexylpiperidin-2-one have been synthesized and evaluated for their efficacy in inhibiting human placental aromatase, an enzyme critical for estrogen production. These compounds, including 3-cyclohexyl derivative 2g and 3-cyclohexylmethyl derivative 1h, showed significant enzyme inhibitory activity, making them promising for the treatment of hormone-dependent tumors (Staněk et al., 1991).

Antiviral Research :

- Research on SARS-CoV-2, the virus causing COVID-19, has identified 3-Cyclohexylpiperidin-2-one derivatives as potential lead molecules for combating the virus. These derivatives were screened against a library of medicinal plant compounds for their ability to inhibit the 3-chymotrypsin-like cysteine protease enzyme essential for the virus's life cycle (Qamar et al., 2020).

Molecular Biology and Genetics :

- In molecular biology, studies have utilized 3-Cyclohexylpiperidin-2-one related compounds to investigate the mechanism of genetic interference by double-stranded RNA in Caenorhabditis elegans, contributing significantly to the understanding of gene expression regulation (Fire et al., 1998).

Enzyme Inhibition Studies :

- A potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in various biological pathways, has been identified as 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, a compound related to 3-Cyclohexylpiperidin-2-one. This discovery has implications for the development of new drugs and understanding enzyme mechanisms (Lin et al., 2000).

Safety And Hazards

The safety information for 3-Cyclohexylpiperidin-2-one includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Relevant Papers The relevant papers for 3-Cyclohexylpiperidin-2-one include a review on Piperidine Derivatives and a review on Anticancer Applications and Pharmacological Properties of Piperidine and Piperine .

Propriétés

IUPAC Name |

3-cyclohexylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAPIRKENYRKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90789897 | |

| Record name | 3-Cyclohexylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90789897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexylpiperidin-2-one | |

CAS RN |

50549-23-0 | |

| Record name | 3-Cyclohexylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90789897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)

![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)

![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)